N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with fluorine, methyl, and carboxamide groups, as well as a phenyl ring substituted with chlorine and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.
Substitution Reactions:
Coupling with Phenyl Ring: The phenyl ring, substituted with chlorine and methoxy groups, is coupled with the pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove certain substituents or reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide: shares structural similarities with other pyridine carboxamides and phenyl-substituted compounds.
This compound: can be compared to compounds like N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-2-carboxamide and N-(3-chloro-4-methoxyphenyl)-6-methylpyridine-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-fluoro-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-8-11(16)4-5-12(17-8)14(19)18-9-3-6-13(20-2)10(15)7-9/h3-7H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUYQELEDQQQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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